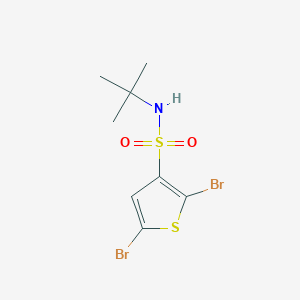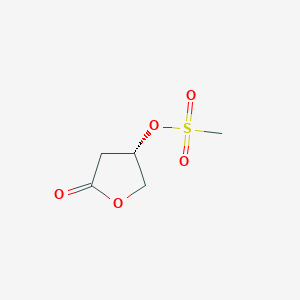![molecular formula C8H9Cl3N2 B12557688 [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine CAS No. 193825-11-5](/img/structure/B12557688.png)
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine is an organic compound characterized by a cyclohexadiene ring substituted with a trichloromethyl group and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine typically involves the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trichloromethyl group: This step often involves the chlorination of a methyl group using reagents such as chlorine gas or trichloromethyl chloroformate.
Attachment of the hydrazine moiety: This can be done through a nucleophilic substitution reaction where hydrazine displaces a leaving group on the cyclohexadiene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as distillation, crystallization, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or the hydrazine moiety to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]amine.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. Biology Medicine : Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient. Industry : It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trichloromethyl group can also participate in electron transfer reactions, affecting redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
- [4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
Comparison:
- Structural Differences : The number and type of halogen atoms on the methyl group.
- Reactivity : The presence of different halogens affects the compound’s reactivity, particularly in substitution and redox reactions.
- Applications : Variations in the halogen atoms can lead to differences in biological activity and industrial applications.
This detailed article provides a comprehensive overview of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
193825-11-5 |
|---|---|
Molekularformel |
C8H9Cl3N2 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine |
InChI |
InChI=1S/C8H9Cl3N2/c1-7(8(9,10)11)4-2-6(13-12)3-5-7/h2-5H,12H2,1H3 |
InChI-Schlüssel |
BXPNUIMTCAIRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=NN)C=C1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)




